Cas no 2137657-09-9 (1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea)
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 2137657-09-9
- EN300-766641
- 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea
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- Inchi: 1S/C12H23N3O/c1-9(2)14-11(16)15-12-6-4-3-5-10(12)13-8-7-12/h9-10,13H,3-8H2,1-2H3,(H2,14,15,16)
- InChI Key: NOFQDQNEXDFDEA-UHFFFAOYSA-N
- SMILES: O=C(NC(C)C)NC12CCCCC1NCC2
Computed Properties
- Exact Mass: 225.184112366g/mol
- Monoisotopic Mass: 225.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 53.2Ų
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766641-0.05g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 0.05g |
$1428.0 | 2024-05-22 | |
| Enamine | EN300-766641-0.1g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 0.1g |
$1496.0 | 2024-05-22 | |
| Enamine | EN300-766641-0.25g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 0.25g |
$1564.0 | 2024-05-22 | |
| Enamine | EN300-766641-0.5g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 0.5g |
$1632.0 | 2024-05-22 | |
| Enamine | EN300-766641-1.0g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 1.0g |
$1701.0 | 2024-05-22 | |
| Enamine | EN300-766641-2.5g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 2.5g |
$3332.0 | 2024-05-22 | |
| Enamine | EN300-766641-5.0g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 5.0g |
$4930.0 | 2024-05-22 | |
| Enamine | EN300-766641-10.0g |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea |
2137657-09-9 | 95% | 10.0g |
$7312.0 | 2024-05-22 |
1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea
1-(Octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea: A Comprehensive Overview
The compound with CAS No. 2137657-09-9, commonly referred to as 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of urea, a well-known organic compound with a wide range of uses in pharmaceuticals, agrochemicals, and materials science. The octahydro-1H-indol moiety in its structure contributes to its distinct properties, making it a subject of interest for researchers exploring novel chemical entities.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of bioactive molecules. The indole ring system, a heterocyclic aromatic structure, is prevalent in many natural products and synthetic drugs. In the case of 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea, the indole moiety is partially hydrogenated, forming an octahydroindole structure. This modification introduces a degree of saturation into the molecule, potentially enhancing its stability and bioavailability.
The urea group in this compound plays a crucial role in its reactivity and functionality. Urea derivatives are known for their ability to form hydrogen bonds, which can significantly influence their interactions with biological systems. In this compound, the urea group is attached to a bulky propan-2-yl substituent, which may modulate the compound's pharmacokinetic properties. Recent research has focused on optimizing such substituents to improve drug delivery and efficacy.
One of the most promising applications of 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-yl)urea lies in its potential as a lead compound for drug development. Its structure suggests that it could serve as a scaffold for designing molecules with specific biological activities. For instance, studies have shown that indole-containing compounds can exhibit anti-inflammatory, antioxidant, and anticancer properties. By modifying the substituents on the indole and urea groups, researchers can tailor the compound's activity to target specific diseases.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The combination of an indole derivative with a urea group may yield materials with unique mechanical or electronic properties. Recent advancements in polymer chemistry have demonstrated the potential of such compounds as building blocks for advanced materials, further underscoring their versatility.
The synthesis of 1-(octahydro-1H-indol-3a-yl)-3-(propan-2-y l)urea involves a series of carefully controlled reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Researchers have employed various strategies, including catalytic hydrogenation and nucleophilic substitution reactions, to construct this molecule efficiently. These methods not only ensure high yields but also maintain the integrity of the compound's stereochemical features.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is essential for its sustainable use. Recent studies have focused on evaluating its biodegradability under different environmental conditions. Preliminary results suggest that it exhibits moderate biodegradation rates, which aligns with its potential use in applications where persistence is not desired.
In conclusion, 1-(octahydro -1H-indol -3a - yl)-3 -(propan - 2 - yl ) urea represents a fascinating example of how structural modifications can lead to compounds with diverse functionalities. Its unique combination of an indole derivative and a urea group positions it as a valuable tool in both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to these fields.
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